N-[4-({(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}sulfamoyl)phenyl]acetamide
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Overview
Description
N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a quinazoline moiety and a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylquinazoline with an appropriate sulfonyl chloride to form an intermediate. This intermediate is then reacted with an amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Safety protocols are strictly followed to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Aminophenoxy)phenyl)acetamide: This compound shares a similar structure but lacks the quinazoline moiety.
N-(4-(4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with different substituents on the phenyl ring.
Uniqueness
N-(4-{[(E)-{AMINO[N-(4-METHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of a quinazoline moiety and a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18N6O3S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[4-[(E)-[amino-[(4-methylquinazolin-2-yl)amino]methylidene]amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H18N6O3S/c1-11-15-5-3-4-6-16(15)22-18(20-11)23-17(19)24-28(26,27)14-9-7-13(8-10-14)21-12(2)25/h3-10H,1-2H3,(H,21,25)(H3,19,20,22,23,24) |
InChI Key |
MAFPFOLDRPHWHX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)/N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC(=NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N |
Origin of Product |
United States |
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